Welcome to the BenchChem Online Store!
molecular formula C8H7F3N2O2 B2462278 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 544704-08-7

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No. B2462278
M. Wt: 220.151
InChI Key: VYPLQBIHGYKXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07625905B2

Procedure details

step B—A solution of KOH (1.74 g, 31.01 mmol) and water (10 mL) was added at RT to a solution of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester (2.42 g, 10.33 mmol) in EtOH (20 mL). The resulting mixture was stirred at 40° C. overnight then cooled to RT and evaporated. The residue was partitioned between EtOAc and water. The aqueous layer was evaporated and the residue was taken up in H2O (1 mL). Concentrated HCl was added dropwise until crystals started to form. The mixture was diluted with H2O (5 mL) and stored in a refrigerator overnight. The crystals were filtered, rinsed with ice-cold water then ice-cold Et2O, and dried to afford 1.5 g (66%) of 4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid.
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5]([C:7]1[C:8]([CH3:18])=[N:9][C:10]([C:14]([F:17])([F:16])[F:15])=[N:11][C:12]=1[CH3:13])=[O:6]>CCO.O>[CH3:13][C:12]1[C:7]([C:5]([OH:6])=[O:4])=[C:8]([CH3:18])[N:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
[OH-].[K+]
Name
4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
Quantity
2.42 g
Type
reactant
Smiles
COC(=O)C=1C(=NC(=NC1C)C(F)(F)F)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated
ADDITION
Type
ADDITION
Details
Concentrated HCl was added dropwise until crystals
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
stored in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
rinsed with ice-cold water
CUSTOM
Type
CUSTOM
Details
ice-cold Et2O, and dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC(=NC(=C1C(=O)O)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.